6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidine]
CAS No.:
Cat. No.: VC17679969
Molecular Formula: C11H13ClN2
Molecular Weight: 208.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13ClN2 |
|---|---|
| Molecular Weight | 208.69 g/mol |
| IUPAC Name | 6-chlorospiro[1,2-dihydroindole-3,3'-pyrrolidine] |
| Standard InChI | InChI=1S/C11H13ClN2/c12-8-1-2-9-10(5-8)14-7-11(9)3-4-13-6-11/h1-2,5,13-14H,3-4,6-7H2 |
| Standard InChI Key | PIYJGZRXXQCHGZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCC12CNC3=C2C=CC(=C3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidine] (CAS: 1782634-38-1) possesses the molecular formula C₁₁H₁₁ClN₂O and a molecular weight of 222.67 g/mol . Its hydrochloride derivative (CAS: 2173991-58-5) has the formula C₁₁H₁₂Cl₂N₂O and a molecular weight of 259.13 g/mol . The compound’s spirocyclic architecture arises from the fusion of a 1,2-dihydroindole ring and a pyrrolidine ring at the third position of the indole, creating a rigid bicyclic system (Figure 1) . The chlorine atom at the sixth position of the indole enhances electrophilic reactivity, enabling site-specific modifications .
Table 1: Key Chemical Properties
Structural Characterization
The compound’s spirocyclic framework is validated by spectroscopic data, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). The SMILES notation for the hydrochloride salt is Cl.Clc1ccc2c(NC(=O)C23CCNC3)c1, illustrating the indole-pyrrolidine fusion and chloro substitution . X-ray crystallography confirms the orthogonal orientation of the two rings, which restricts conformational flexibility and may enhance binding specificity in biological targets .
Synthesis and Manufacturing
Synthetic Routes
Industrial synthesis typically involves multi-step organic reactions, including:
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Spiroannulation: Cyclocondensation of chloro-substituted indole precursors with pyrrolidine derivatives under acidic catalysis .
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Chlorination: Electrophilic aromatic substitution using chlorine gas or sulfuryl chloride to introduce the chloro group at the sixth position .
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride derivative, which improves solubility for pharmacological testing .
Commercial suppliers like Synthonix and MolCore utilize scalable processes to produce batches with ≥98% purity, adhering to ISO-certified quality control protocols .
Industrial Scale-Up Challenges
Key challenges include minimizing byproducts during spiroannulation and ensuring stereo-chemical consistency. Advanced purification techniques, such as preparative high-performance liquid chromatography (HPLC), are employed to achieve pharmaceutical-grade material .
Pharmacological Applications
Anticancer Activity
The compound’s spirocyclic core inhibits the MDM2-p53 interaction, a critical pathway in cancer cell apoptosis. By disrupting MDM2’s ability to degrade p53, it stabilizes the tumor suppressor protein, triggering cell cycle arrest in malignancies . Preclinical studies demonstrate nanomolar efficacy in breast and colorectal cancer models, though clinical trials are pending .
Derivatives and Analogues
Hydrochloride Salt
The hydrochloride derivative (CAS: 2173991-58-5) is preferred in drug formulation due to superior aqueous solubility (2.1 mg/mL vs. 0.3 mg/mL for the base compound) . It is commercially available from suppliers like Cenmed and Synthonix in quantities up to 1g, priced at $2,590 per gram .
Structural Modifications
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